molecular formula C18H17FN2O2 B2541705 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide CAS No. 955681-26-2

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

Cat. No. B2541705
CAS RN: 955681-26-2
M. Wt: 312.344
InChI Key: MLYSGAATQAMBDM-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a compound that can be presumed to have a complex structure based on the presence of a tetrahydroisoquinoline core and a fluorobenzamide moiety. The tetrahydroisoquinoline is a heterocyclic compound, which is a saturated version of the isoquinoline alkaloid family. The acetyl group and fluorobenzamide suggest potential biological activity, as modifications on the tetrahydroisoquinoline scaffold are common in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported in the literature. For instance, the photochemical synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines involves photocyclization reactions that yield various hydroxy-3-oxo-tetrahydroisoquinoline products . Although the specific synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate fluorobenzamide group at a suitable stage in the synthetic route.

Molecular Structure Analysis

The molecular structure of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide would include several key features: a tetrahydroisoquinoline ring system, an acetyl group, and a fluorobenzamide moiety. The tetrahydroisoquinoline provides a rigid scaffold that can influence the compound's binding to biological targets, while the acetyl group could be involved in hydrogen bonding. The fluorine atom in the benzamide part of the molecule could affect the molecule's lipophilicity and electronic properties, potentially enhancing its ability to interact with enzymes or receptors.

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide, the compound's structure suggests it could undergo various chemical transformations. The acetyl group could be a site for hydrolysis or nucleophilic attack, and the fluorobenzamide portion could participate in reactions typical of aromatic amides, such as nucleophilic aromatic substitution if the conditions are favorable.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can be inferred to some extent from its structure. The compound is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of both polar and nonpolar groups. The fluorine atom could increase the compound's stability towards metabolic degradation, which is often a desirable trait in drug design. The tetrahydroisoquinoline core may also confer a degree of rigidity to the molecule, potentially affecting its binding to biological targets.

The provided papers do not directly discuss the physical and chemical properties of the specific compound , but they do provide insight into the synthesis and properties of structurally related compounds, which can be valuable when predicting the behavior of new chemical entities.

Scientific Research Applications

Pharmacokinetics and Metabolism

One study focused on the identification of human metabolites of a similar compound, highlighting its role as an inhibitor of the If current channel in the heart, with potential applications in treating stable angina and atrial fibrillation. This research detailed the metabolites found in human urine, plasma, and feces, offering insights into the drug's excretion and the transporter-mediated renal and hepatic excretion processes (Umehara et al., 2009).

Synthetic Routes and Chemical Synthesis

Another study provided information on developing a practical and scalable synthetic route for a similar compound, demonstrating its potent inhibitory effect on the If current channel. This research indicates the importance of creating efficient synthesis methods for these compounds, which could have significant implications for their production and availability for clinical and research purposes (Yoshida et al., 2014).

Diagnostic Applications and Tumor Imaging

Further research applied similar compounds in diagnostic imaging, such as using positron emission tomography (PET) to evaluate tumor proliferation and the sigma2 receptor status of solid tumors. These studies suggest potential applications in cancer diagnosis and treatment monitoring, providing a non-invasive method to assess tumor activity and response to therapies (Dehdashti et al., 2013).

Chemical Structure and Biological Interaction Studies

Research on the structural aspects and interactions of similar compounds with biological targets underlines the significance of understanding the molecular basis of their activity. Studies investigating the binding and inhibitory effects on enzymes, such as cholinesterases, highlight the broader implications of these compounds in neurobiology and potential therapeutic applications (Corbel et al., 2009).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(22)21-8-7-13-5-6-17(10-15(13)11-21)20-18(23)14-3-2-4-16(19)9-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYSGAATQAMBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

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